molecular formula C22H24N4O2 B2794882 6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2176069-96-6

6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2794882
CAS No.: 2176069-96-6
M. Wt: 376.46
InChI Key: MFCGAZBYAKBIGU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a novel chemical entity designed for preclinical research, featuring a hybrid architecture that combines a dihydropyridazinone core with an indole-piperidine motif. This molecular framework is of significant interest in medicinal chemistry for the exploration of new therapeutic agents. The dihydropyridazinone scaffold is a recognized pharmacophore in scientific literature, known for its potential as a core structure in compounds with diverse biological activities . Researchers are investigating similar scaffolds for their ability to interact with various enzymatic targets, including protein kinases, which are pivotal in cellular signaling pathways and are implicated in a range of diseases . The integration of the indole moiety, a privileged structure in drug discovery, complexed with a piperidine unit, may enhance the molecule's ability to engage with specific biological targets. This is supported by studies on other indole-piperidine based molecules which have shown activity in modulating key signaling pathways, such as the Hedgehog (Hh) pathway, by targeting proteins like Smoothened (SMO) . Furthermore, structural analogs have been explored as agonists for nuclear receptors like the Farnesoid X Receptor (FXR), highlighting the potential of this chemotype in metabolic disease research . This compound is provided exclusively to support fundamental biochemical and cellular research, high-throughput screening initiatives, and structure-activity relationship (SAR) studies to elucidate novel mechanisms of action. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21-6-5-19(16-1-2-16)24-26(21)14-15-8-11-25(12-9-15)22(28)18-4-3-17-7-10-23-20(17)13-18/h3-7,10,13,15-16,23H,1-2,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCGAZBYAKBIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS Number: 2176069-96-6) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2} with a molecular weight of 376.5 g/mol. Its structural features include a cyclopropyl group, an indole moiety, and a piperidine ring, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC22H24N4O2
Molecular Weight376.5 g/mol
CAS Number2176069-96-6

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant activity:

  • Against MRSA : MIC as low as 0.98 μg/mL.
  • Against Staphylococcus aureus ATCC 25923 : MIC of 3.90 μg/mL.
  • Against MRSA ATCC 43300 : MIC below 1 μg/mL.

These results suggest that the compound may be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

The compound has also shown potential in anticancer applications. In vitro studies indicated that it exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
  • Results : Compounds similar to this structure demonstrated selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts .

The proposed mechanism involves the interaction with specific proteins and pathways critical for bacterial survival and cancer cell proliferation:

  • Molecular Docking Studies : Indicated binding affinity to RelA/SpoT homolog proteins, which play a role in bacterial stress responses.
  • Indole Derivative Activity : The indole component may enhance the compound's ability to disrupt biofilm formation and induce cell death in pathogens .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several derivatives of indole-based compounds, including this one, revealing potent activity against both Gram-positive and Gram-negative bacteria, albeit with varied effectiveness across different strains .
  • Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxic effects against human cancer cell lines, showing promising results that warrant further exploration into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the dihydropyridazinone core but differ in substituents on the piperidine ring and adjacent functional groups:

Compound (CAS) Substituent on Piperidine Molecular Formula Molecular Weight Notable Features
Target compound (Unknown CAS) 1-(1H-indole-6-carbonyl) Not provided - Indole aromaticity, cyclopropyl group
2202163-38-8 6-(trifluoromethyl)pyridazin-3-yl C₁₈H₂₀F₃N₅O 379.38 Trifluoromethyl group, pyridazine ring
2320857-94-9 Oxane-2-carbonyl C₁₈H₂₅N₃O₃ 331.41 Oxane (tetrahydrofuran) ring, polar carbonyl
1156804-41-9 3-(hydroxymethyl)piperidine Not provided - Hydroxymethyl group, increased polarity

Structural and Functional Differences

2202163-38-8
  • Substituent : Replaces the indole-carbonyl group with a 6-(trifluoromethyl)pyridazinyl moiety.
  • The pyridazine ring may engage in different hydrogen-bonding interactions compared to the indole system .
2320857-94-9
  • Substituent : Substitutes the indole with an oxane-2-carbonyl group.
  • Impact: The oxane (tetrahydrofuran) ring introduces a non-aromatic, oxygen-rich system, which may improve aqueous solubility but reduce aromatic stacking interactions. This modification could alter target selectivity in receptor-binding assays .
1156804-41-9
  • Substituent : Features a hydroxymethyl group on the piperidine ring.
  • This structural change might shift the compound’s pharmacokinetic profile compared to the lipophilic indole derivative .

Hypothesized Structure-Activity Relationships (SAR)

Indole vs. Pyridazine : The indole group in the target compound likely provides strong aromatic interactions with hydrophobic pockets in biological targets (e.g., kinases or GPCRs), whereas the pyridazine in 2202163-38-8 may favor polar interactions.

Cyclopropyl Group: The cyclopropyl substituent in the target compound could reduce metabolic oxidation at the 6-position, extending half-life compared to non-cyclopropyl analogs.

Oxane vs. Piperidine Modifications: The oxane ring in 2320857-94-9 may reduce binding affinity in targets requiring planar aromatic systems but improve solubility for intravenous formulations .

Q & A

Q. What are the key synthetic strategies for preparing 6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine with a diketone precursor.
  • Step 2 : Introduction of the cyclopropyl group through nucleophilic substitution or cross-coupling reactions under palladium catalysis.
  • Step 3 : Coupling the indole-piperidine fragment using amide bond formation (e.g., HATU/DIPEA activation) .
  • Critical Parameters : Optimize reaction temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., cyclopropyl CH2_2 signals at δ 0.8–1.2 ppm; indole NH at δ ~10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (N2_2 or Ar) in amber vials to prevent oxidation and photodegradation.
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid aqueous environments unless stability data confirm compatibility .

Advanced Research Questions

Q. How can reaction yields be optimized during the formation of the indole-piperidine-carboxylate linkage?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to enhance amide bond efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of aromatic intermediates.
  • Temperature Control : Maintain 0–5°C during activation to reduce racemization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets).
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations.
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled competitors) to determine IC50_{50} values .

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Clarify ambiguous proton-proton correlations (e.g., overlapping piperidine signals).
  • DFT Calculations : Compare computed 13^{13}C chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate tautomeric forms .

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

  • Methodological Answer :
  • Analog 1 : Replace cyclopropyl with methyl group; observe reduced metabolic stability (t1/2_{1/2} <1 hr in liver microsomes).
  • Analog 2 : Substitute indole with benzimidazole; note improved binding affinity (ΔG = –2.3 kcal/mol in docking studies) .

Q. How can forced degradation studies be designed to assess stability under stress conditions?

  • Methodological Answer :
  • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (40°C, 24 hr); monitor degradation via HPLC.
  • Oxidative Stress : Treat with 3% H2_2O2_2; track peroxide-sensitive groups (e.g., indole ring).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

Q. What computational tools are effective for predicting target interactions?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases from PDB) to predict binding modes.
  • MD Simulations (GROMACS) : Analyze ligand-protein stability over 100-ns trajectories .

Q. How should contradictory bioactivity data between academic studies be addressed?

  • Methodological Answer :
  • Assay Validation : Cross-test compounds in the same lab (e.g., confirm IC50_{50} values using identical cell lines and protocols).
  • Purity Reassessment : Verify compound integrity via LC-MS; impurities >1% can skew results.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} ± SEM) .

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